molecular formula C8H9NO2S B1414712 2-(Ethylsulfanyl)pyridine-4-carboxylic acid CAS No. 1019485-25-6

2-(Ethylsulfanyl)pyridine-4-carboxylic acid

Cat. No.: B1414712
CAS No.: 1019485-25-6
M. Wt: 183.23 g/mol
InChI Key: KWHSFDDEONYSOT-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)pyridine-4-carboxylic acid is an organic compound with potential applications in various fields including chemistry, biology, medicine, and industry. The presence of the ethylsulfanyl group and the pyridine ring structure imparts unique chemical properties to the compound, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)pyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-chloropyridine-2-carboxylic acid with ethanethiol under basic conditions. The reaction is typically conducted in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the chlorine atom by the ethylsulfanyl group. The reaction mixture is heated to reflux, and the product is isolated by acidification and subsequent recrystallization.

Industrial Production Methods

Industrial production of this compound generally follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification methods, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

  • Oxidation: : The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl group may be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid

  • Reduction: Lithium aluminum hydride, sodium borohydride

  • Substitution: Strong bases, nucleophiles like amines or thiols

Major Products

  • Oxidation: Sulfoxide, sulfone derivatives

  • Reduction: Alcohol derivatives

  • Substitution: Various substituted pyridine derivatives

Scientific Research Applications

2-(Ethylsulfanyl)pyridine-4-carboxylic acid has a wide range of applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a useful building block in heterocyclic chemistry.

  • Biology: : Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can be used in the design of enzyme inhibitors or other bioactive compounds.

  • Medicine: : Investigated for its potential therapeutic properties. Compounds containing the pyridine ring structure are often explored for their pharmacological activities.

  • Industry: : Utilized in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)pyridine-4-carboxylic acid depends on its specific application:

  • Enzyme Inhibition: : The compound may bind to active sites of enzymes, blocking substrate access and inhibiting enzymatic activity. The pyridine ring can engage in π-π interactions with aromatic residues in the enzyme active site, while the carboxylic acid group can form hydrogen bonds.

  • Receptor Binding: : In medicinal applications, the compound may interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Compared to other pyridine carboxylic acids, 2-(Ethylsulfanyl)pyridine-4-carboxylic acid is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties.

Similar Compounds

  • 2-(Methylsulfanyl)pyridine-4-carboxylic acid

  • 2-(Phenylsulfanyl)pyridine-4-carboxylic acid

  • 2-(Ethylamino)pyridine-4-carboxylic acid

This is a comprehensive overview of this compound. Let me know if there's anything more specific you need!

Properties

IUPAC Name

2-ethylsulfanylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-2-12-7-5-6(8(10)11)3-4-9-7/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHSFDDEONYSOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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